2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid
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Overview
Description
2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid is an organic compound that features a difluorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid typically involves the acylation of an amine with 2,5-difluorophenylacetic acid. The reaction conditions often include the use of a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 4-Fluorophenylacetic acid
Uniqueness
2-[2-[[2-(2,5-Difluorophenyl)acetyl]amino]phenyl]acetic acid is unique due to its specific substitution pattern and the presence of both acetic acid and amide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-[[2-(2,5-difluorophenyl)acetyl]amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c17-12-5-6-13(18)11(7-12)8-15(20)19-14-4-2-1-3-10(14)9-16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLONVNPMQLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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